

Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-fluorophenol hydrochloride

Cat. No.: B579377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of **4-Amino-3-fluorophenol hydrochloride**, a key building block in modern organic synthesis. The unique substitution pattern of this compound, featuring amino, hydroxyl, and fluorine functional groups, makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. This document offers detailed experimental protocols for its principal application as a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. Additionally, a representative protocol for its potential use in the synthesis of azo dyes is presented. Safety precautions, physicochemical properties, and quantitative data are summarized to facilitate its effective and safe use in a research and development setting.

Physicochemical Properties and Safety Information

4-Amino-3-fluorophenol hydrochloride is a light yellow to brown crystalline powder. It is crucial to handle this compound with appropriate safety measures due to its potential hazards.

Table 1: Physicochemical Data of 4-Amino-3-fluorophenol

Property	Value	Reference
CAS Number	399-95-1	[1] [2]
Molecular Formula	C ₆ H ₆ FNO	[1] [2]
Molecular Weight	127.12 g/mol	[1] [2]
Melting Point	135.0 to 140.0 °C	[3]
Appearance	Light yellow to Brown powder to crystal	[3]
Purity	>98.0% (GC)	[3]

Safety and Handling Precautions:

4-Amino-3-fluorophenol is classified as harmful if swallowed, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[\[4\]](#)[\[5\]](#)
- Handling: Use in a well-ventilated area or under a chemical fume hood.[\[5\]](#) Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[3\]](#)[\[4\]](#)[\[5\]](#) Do not eat, drink, or smoke when using this product.[\[3\]](#)[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) It is recommended to store in a cool and dark place at <15°C and under an inert gas as it is air sensitive.[\[3\]](#)
- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[\[3\]](#)[\[5\]](#)
 - In case of eye contact: Rinse opened eye for several minutes under running water.[\[4\]](#)

- If inhaled: Supply fresh air and call a doctor.[4]

Application in Pharmaceutical Synthesis: Preparation of Regorafenib

4-Amino-3-fluorophenol is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[7] The synthesis involves a multi-step process, with the key step being the coupling of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.

Experimental Workflow for Regorafenib Synthesis

The overall synthetic strategy involves the preparation of a key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, from 4-Amino-3-fluorophenol, followed by a coupling reaction to form Regorafenib.

Caption: Synthetic workflow for Regorafenib from 4-Amino-3-fluorophenol.

Protocol 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

This protocol details the coupling reaction between 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.

Materials:

- 4-Amino-3-fluorophenol
- 4-chloro-N-methylpyridine-2-carboxamide
- N,N-dimethylacetamide (DMAc)
- Sodium hydroxide
- Water

Procedure:

- Under a nitrogen atmosphere, charge a reaction vessel with 4-Amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide in N,N-dimethylacetamide (DMAc).^[5]
- Stir the mixture until all solids are completely dissolved.
- Add sodium hydroxide to the solution.^[5]
- Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.^[5]
- Upon completion of the reaction (monitored by a suitable method like TLC or LC-MS), add water to the system.^[5]
- Cool the mixture to 10 °C and stir overnight to facilitate crystallization.^[5]
- Filter the resulting solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.^[5]

Table 2: Quantitative Data for Intermediate I Synthesis

Parameter	Value	Reference
Molar Ratio (4-Amino-3-fluorophenol : 4-chloro-N-methylpyridine-2-carboxamide)	1.48 : 1	[8]
Solvent	N,N-dimethylacetamide (DMAc)	[5][8]
Base	Potassium tert-butoxide (alternative)	[8]
Reaction Temperature	110-115 °C	[8]
Reaction Time	3-4 hours (addition of base)	[8]
Yield	Not explicitly stated	
Purity	>99.5% for final product	[9]

Protocol 2: Synthesis of Regorafenib from Intermediate I

This protocol describes the final coupling step to produce Regorafenib.

Materials:

- 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

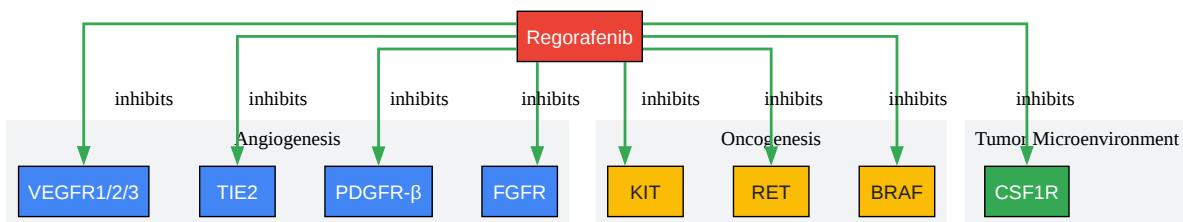

- Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane (DCM).
- Under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C.[\[5\]](#)
- Allow the mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.[\[5\]](#)
- Filter the precipitate and suspend it in diethyl ether.[\[5\]](#)
- Stir for 2 hours, then filter to collect the solid.[\[5\]](#)
- Wash the solid with diethyl ether and dry to yield Regorafenib.[\[5\]](#)

Table 3: Quantitative Data for Regorafenib Synthesis

Parameter	Value	Reference
Overall Yield	46.5% (from starting materials for the entire synthesis)	[3]
Purity	99.96%	[3]
Product Yield (Final Step)	96.8%	[10]
Final Product Purity	99.93%	[10]

Mechanism of Action of Regorafenib

The synthesis of Regorafenib, enabled by 4-Amino-3-fluorophenol, results in a potent multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and progression.[3][7]

[Click to download full resolution via product page](#)

Caption: Regorafenib's multi-kinase inhibition mechanism of action.

Regorafenib inhibits multiple kinases involved in:

- Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][6]
- Oncogenesis: KIT, Rearranged during transfection (RET), and RAF kinases.[3][4][6]
- Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6]

Potential Application in Azo Dye Synthesis

Aromatic amines like 4-Amino-3-fluorophenol are common precursors for the synthesis of azo dyes.[11] The following is a general protocol for the synthesis of an azo dye, which could be adapted for 4-Amino-3-fluorophenol. This application would require specific optimization.

Protocol 3: General Procedure for Azo Dye Synthesis

This two-step process involves the formation of a diazonium salt from the aromatic amine, followed by a coupling reaction with a suitable coupling agent (e.g., a phenol or another aromatic amine).

Materials:

- **4-Amino-3-fluorophenol hydrochloride**
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Coupling agent (e.g., Naphthalen-2-ol)
- Sodium hydroxide (NaOH)
- Ice

Procedure:

Step 1: Diazotization

- Dissolve **4-Amino-3-fluorophenol hydrochloride** in dilute hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.[1]
- Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

- In a separate beaker, dissolve the coupling agent (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.[1]

- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[1]
- A brightly colored precipitate of the azo dye should form immediately.
- Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
- Isolate the dye by vacuum filtration, wash with cold water, and allow it to air dry.

Table 4: Representative Reaction Conditions for Azo Dye Synthesis

Parameter	Condition	Reference
Diazotization Temperature	0-5 °C	[1]
Coupling Reaction Temperature	0-5 °C	[1]
pH of Coupling Reaction	Alkaline	[1]
Molar Ratio (Amine : NaNO ₂)	~1 : 1	[1]

Other Potential Applications

While less detailed in the current literature, 4-Amino-3-fluorophenol and its derivatives have potential applications in other fields:

- Polymer Chemistry: Aminophenols can be used in the synthesis of conductive polymers like polyaniline derivatives.[12]
- Analytical Chemistry: It can potentially be used as a reagent in analytical methods such as spectrophotometry.[9]
- Material Science: The compound could be used in creating polymers and coatings with improved thermal and chemical resistance.[9]

These applications represent areas for further research and development.

Conclusion

4-Amino-3-fluorophenol hydrochloride is a versatile and valuable chemical intermediate with a primary and well-documented application in the synthesis of the pharmaceutical agent Regorafenib. The protocols provided herein offer a detailed guide for its use in this context. Furthermore, its potential in the synthesis of azo dyes and other materials highlights its broader utility in chemical research. Adherence to strict safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 10. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Amino-3-fluorophenol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b579377#experimental-protocol-for-using-4-amino-3-fluorophenol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com